3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium hydroxide
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Overview
Description
3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium hydroxide is a complex organic compound characterized by its unique structure, which includes a triazolium ring and an azo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium hydroxide typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by coupling with a triazole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium hydroxide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different applications.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces amines .
Scientific Research Applications
3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium hydroxide involves its interaction with specific molecular targets and pathways. The azo group can participate in electron transfer reactions, while the triazolium ring can interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the triazolium ring.
Methyl Orange: An azo dye used as an acid-base indicator.
Disperse Orange 1: Another azo dye used in textile dyeing.
Uniqueness
What sets 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium hydroxide apart is its combination of the azo group and the triazolium ring, which imparts unique electronic and structural properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
93923-63-8 |
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Molecular Formula |
C18H22N6O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;hydroxide |
InChI |
InChI=1S/C18H21N6.H2O/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-19-14-23(2)24(18)3;/h4-12,14H,13H2,1-3H3;1H2/q+1;/p-1 |
InChI Key |
VMYWOCIWEUMNPJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NC=[N+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[OH-] |
Origin of Product |
United States |
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